

IUPAC name for 5-Methyl-5-nonanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-5-nonanol

Cat. No.: B1582256

[Get Quote](#)

Physicochemical and Safety Data

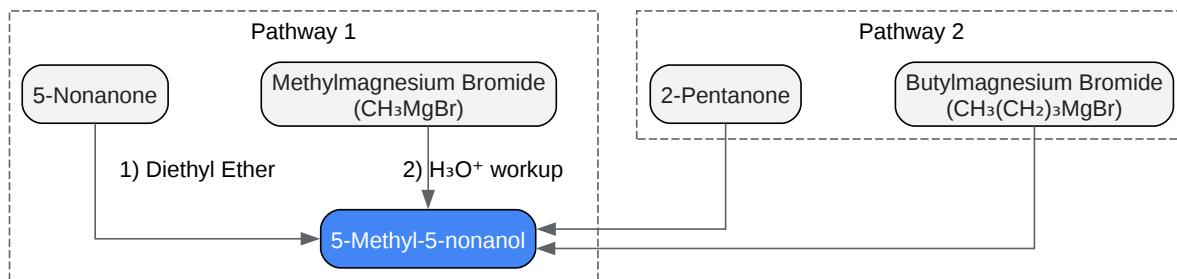
5-Methyl-5-nonanol, also known by its IUPAC name 5-methylnonan-5-ol, is a valuable building block in organic synthesis.^{[1][2]} Its tertiary alcohol structure provides a unique steric and electronic environment for further chemical transformations. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of **5-Methyl-5-nonanol**

Property	Value	Source
IUPAC Name	5-methylnonan-5-ol	[1]
CAS Number	33933-78-7	[1] [2]
Molecular Formula	C ₁₀ H ₂₂ O	[1] [2]
Molecular Weight	158.28 g/mol	[1]
Density	0.82 g/cm ³	[3]
Boiling Point	201.3 °C at 760 mmHg	
Flash Point	81.1 °C	

| LogP (Octanol/Water) | 3.11780 |

Safety and Hazard Information


5-Methyl-5-nonanol is associated with the following GHS hazard classifications based on aggregated data:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H318: Causes serious eye damage.[1]

Standard precautionary measures, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory when handling this chemical. All work should be conducted in a well-ventilated fume hood.[4]

Synthesis of 5-Methyl-5-nonanol

The most common and versatile method for synthesizing tertiary alcohols is the Grignard reaction.[4][5][6] This involves the nucleophilic addition of a Grignard reagent to a ketone. For **5-Methyl-5-nonanol**, two primary retrosynthetic pathways are viable, as illustrated in the workflow diagram below. The following protocol details the synthesis from 5-nonenone and a methyl Grignard reagent.

[Click to download full resolution via product page](#)

Fig 1. Synthetic pathways to **5-Methyl-5-nonanol** via Grignard reaction.

Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of **5-Methyl-5-nonanol** from 5-nonenone.

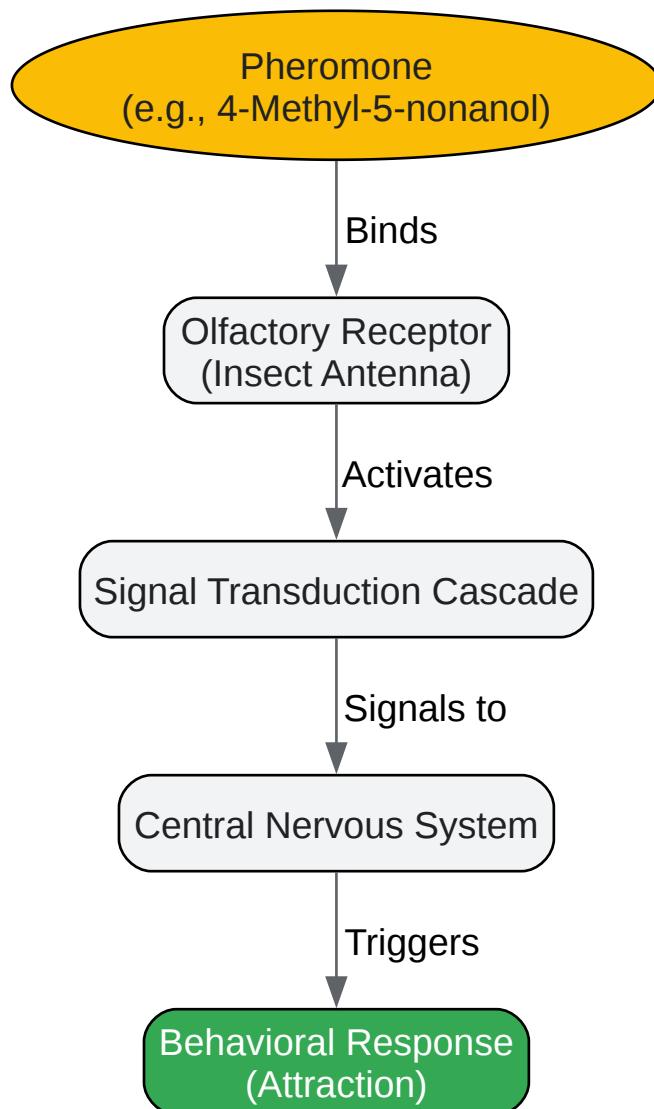
Materials:

- Magnesium turnings
- Methyl iodide
- Anhydrous diethyl ether
- 5-Nonanone
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl), dilute

Procedure:

- Preparation of Grignard Reagent:
 - All glassware must be oven-dried to ensure anhydrous conditions.[\[4\]](#)
 - In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 eq).
 - Add a small volume of anhydrous diethyl ether to cover the magnesium.
 - Add a solution of methyl iodide (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion to the flask to initiate the reaction, which is indicated by bubbling or cloudiness.
 - Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.[\[7\]](#)
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of methylmagnesium iodide.

- Reaction with Ketone:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Dissolve 5-nonenone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
 - Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
 - Cool the reaction mixture again to 0 °C and slowly quench it by adding saturated aqueous NH₄Cl solution dropwise.
 - Transfer the mixture to a separatory funnel. The desired product will be in the ether layer.
 - Separate the layers and extract the aqueous layer twice more with diethyl ether.
 - Combine the organic extracts and wash them with brine.^[4]
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by vacuum distillation to yield pure **5-Methyl-5-nonanol**.


Applications and Relevance in Drug Development

While specific applications of **5-Methyl-5-nonanol** in drug development are not widely documented, its structural motifs are relevant to medicinal chemistry.

Role of Methyl Groups in Drug Design: The introduction of a methyl group is a critical strategy in lead optimization.^[8] Methyl groups can significantly modulate a molecule's physicochemical properties, including its lipophilicity, conformation, and metabolic stability.^[8] The tertiary alcohol moiety in **5-Methyl-5-nonanol**, featuring a quaternary carbon, provides a stable scaffold that

can be used to introduce steric bulk or serve as a synthetic handle for creating more complex molecules.

Structural Analogy to Bioactive Molecules: The biological activity of structurally similar molecules can provide insight into potential applications. For instance, the isomer 4-Methyl-5-nonenol is a known component of the aggregation pheromone for the red palm weevil, a significant agricultural pest.[9][10] This pheromone interacts with specific olfactory receptors in the insect, triggering a behavioral response.[10] The study of such semiochemicals is a cornerstone of chemical ecology and integrated pest management program development.[10] This highlights how a simple aliphatic alcohol can possess potent and specific biological activity.

[Click to download full resolution via product page](#)

Fig 2. Logical pathway of insect pheromone action.

The exploration of simple, chiral alcohols like **5-Methyl-5-nonanol** and its isomers could yield novel bioactive compounds. Its synthesis provides a foundational technique for creating libraries of related structures for screening in drug discovery or agrochemical research. Researchers can leverage this compound as a starting material or fragment to build more elaborate molecules with tailored biological or physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methyl-5-nonanol | C10H22O | CID 141860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nonanol, 5-methyl- [webbook.nist.gov]
- 3. bocsci.com [bocsci.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. nbinno.com [nbino.com]
- To cite this document: BenchChem. [IUPAC name for 5-Methyl-5-nonanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582256#iupac-name-for-5-methyl-5-nonanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com